(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: is a bicyclic compound with a unique structure that includes an oxo group, an oxa bridge, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as amino acids or simple bicyclic precursors.
Cyclization: A key step in the synthesis is the formation of the bicyclic structure, which can be achieved through cyclization reactions involving nucleophilic substitution or ring-closing metathesis.
Functional Group Transformations: Introduction of the oxo group and the tert-butyl ester is accomplished through selective oxidation and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization and functional group transformations.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex bicyclic compounds and natural product analogs.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry
Material Science: Utilized in the synthesis of polymers and other materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: can be compared with other bicyclic compounds such as:
Uniqueness
Structural Features: The presence of an oxa bridge and a tert-butyl ester makes it unique compared to other bicyclic compounds.
Reactivity: Its specific functional groups confer unique reactivity patterns, making it valuable in synthetic chemistry.
This detailed overview provides a comprehensive understanding of (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl (1S,5R)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMUSYMHNTSDS-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.